Trietazine

Catalog No.
S545832
CAS No.
1912-26-1
M.F
C9H16ClN5
M. Wt
229.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trietazine

CAS Number

1912-26-1

Product Name

Trietazine

IUPAC Name

6-chloro-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H16ClN5

Molecular Weight

229.71 g/mol

InChI

InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14)

InChI Key

HFBWPRKWDIRYNX-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)CC

Solubility

8.71e-05 M
Solubility in water, mg/l at 20 °C: 20 (very poor)

Synonyms

Trietazine; Aventox; Bronox; G 27901 G-27901; G27901; Remtal;

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)CC

Description

The exact mass of the compound Trietazine is 229.1094 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.71e-05 msolubility in water, mg/l at 20 °c: 20 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13908. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of 1,3,5-triazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Herbicide Activity and Mode of Action

  • Triazine herbicides are a major class of broad-spectrum weed control agents widely used in agriculture. Their popularity stems from their effectiveness against a broad range of weeds in various crops [].
  • Scientific research focuses on understanding their mode of action, which involves disrupting photosynthesis in targeted plants. Studies have shown triazines bind to a specific protein complex in the chloroplast, preventing electron transport and ultimately hindering plant growth [].
  • Ongoing research explores the development of new triazine-based herbicides with improved selectivity and reduced environmental impact [].

Environmental Fate and Degradation

  • Due to their widespread use, the environmental fate and degradation of triazine herbicides are a significant area of scientific research. Studies investigate how these compounds breakdown in soil and water, their persistence in the environment, and potential for leaching into groundwater [].
  • Research also explores the development of improved degradation methods for triazine herbicides through various techniques, such as biodegradation using specific microorganisms [].

Trietazine is a chemical compound classified as a triazine herbicide, specifically recognized by its systematic name, 2-chloro-4-(diethylamino)-6-(ethylamino)-s-triazine. Its chemical formula is C9H16ClN5, and it possesses a molecular weight of approximately 229.71 g/mol. Trietazine is known for its selective herbicidal properties, primarily targeting photosystem II in plants, which disrupts their photosynthesis process. The compound is typically encountered as colorless crystals and is soluble in various organic solvents .

  • Potential skin and eye irritant: The presence of chlorine suggests potential irritation upon contact with skin and eyes.
  • Suspected environmental toxicity: Herbicidal properties of trietazine derivatives suggest potential environmental toxicity, requiring further investigation [].

  • Nucleophilic Substitution: The presence of chlorine atoms in its structure allows for nucleophilic aromatic substitution reactions, which can lead to the formation of various derivatives.
  • Decomposition: Upon heating or combustion, Trietazine decomposes to produce toxic fumes, including hydrogen chloride and nitrogen oxides .
  • Hydrolysis: The compound is sensitive to hydrolysis, particularly in the presence of water or hydroxyl compounds, leading to the breakdown of its structure .

Trietazine exhibits significant biological activity as a herbicide. Its mechanism of action involves inhibiting photosynthesis in plants by targeting photosystem II. This inhibition prevents the conversion of light energy into chemical energy, effectively stunting plant growth and leading to death in susceptible species. Additionally, triazine compounds like Trietazine have been studied for potential antiviral and anticancer activities due to their interaction with biological systems

The synthesis of Trietazine can be achieved through various methods:

  • Nucleophilic Aromatic Substitution: This method involves reacting chlorinated triazines with diethylamine and ethylamine under controlled conditions to yield Trietazine.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthetic routes that streamline the process, allowing for higher yields and reduced reaction times

    Trietazine is primarily used as a herbicide in agricultural practices. Its selective nature allows it to effectively control weeds without harming certain crops. Beyond agriculture, research indicates potential applications in medicinal chemistry, particularly in developing compounds with antiviral and anticancer properties due to its biological activity .

Interaction studies involving Trietazine have focused on its effects on non-target organisms and environmental impact. It has been identified as very toxic to aquatic life, raising concerns about its potential as a groundwater contaminant. Studies have also explored its interactions with other herbicides and chemicals in agricultural settings, assessing synergistic or antagonistic effects on plant growth and pest resistance .

Trietazine belongs to a broader class of triazine compounds that share structural similarities but differ in their biological activities and applications. Here are some comparable compounds:

Compound NameChemical FormulaPrimary UseUnique Features
AtrazineC8H14ClN5HerbicideWidely used; persistent in the environment
SimazineC7H10ClN5HerbicideLess toxic than Atrazine; used for turf
Cyanuric AcidC3H3N3O3Pool disinfectantUsed primarily for stabilizing chlorine
MelamineC3H6N6Industrial applicationsKnown for its use in plastics and resins

Trietazine's uniqueness lies in its specific combination of diethylamino and ethylamino groups, which enhance its herbicidal efficacy while providing distinct chemical reactivity compared to other triazines

Trietazine exhibits a well-defined molecular architecture based on the 1,3,5-triazine ring system with specific substitution patterns that determine its chemical identity and properties [1] [2]. The compound possesses a molecular formula of C₉H₁₆ClN₅ with a precise molecular weight of 229.71 g/mol [3] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is 6-chloro-N,N,N′-triethyl-1,3,5-triazine-2,4-diamine [1] [2].

The molecular structure features a central 1,3,5-triazine ring substituted with a chlorine atom at position 6 and two distinct amino groups at positions 2 and 4 [1] [5]. The position 2 amino group carries two ethyl substituents forming a diethylamino group, while the position 4 amino group bears a single ethyl substituent as an ethylamino group [2] [5]. This specific substitution pattern creates an asymmetric distribution of electron density around the triazine core.

The compound's structural representation in Simplified Molecular Input Line Entry System format is CCNC1=NC(=NC(=N1)Cl)N(CC)CC, which clearly delineates the connectivity pattern of all atoms within the molecule [1] [6]. The International Chemical Identifier string InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14) provides a standardized representation for computational applications [1] [3].

Molecular Properties Data Table

PropertyValue
Molecular FormulaC₉H₁₆ClN₅ [1] [2]
Molecular Weight (g/mol)229.71 [3] [4]
CAS Registry Number1912-26-1 [1] [5]
IUPAC Name6-chloro-N,N,N′-triethyl-1,3,5-triazine-2,4-diamine [1] [2]
SMILESCCNC1=NC(=NC(=N1)Cl)N(CC)CC [1] [6]
InChIInChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14) [1] [3]
InChIKeyHFBWPRKWDIRYNX-UHFFFAOYSA-N [1] [3]
Chemical Structure Class1,3,5-Triazine-2,4-diamine derivative [5] [7]

Crystalline Properties

Melting Point (100-102°C)

Trietazine demonstrates consistent thermal behavior with a well-defined melting point range of 100-102°C under standard atmospheric conditions [8] [9]. Multiple analytical sources confirm this melting point range, with some literature variations reporting values between 100-103°C [8] [10]. The AccuStandard reference material specifications list the melting point as 100-101°C, representing the most commonly cited range for high-purity analytical standards [8] [10].

The relatively low melting point compared to other triazine derivatives reflects the specific substitution pattern and molecular geometry of trietazine. The presence of three ethyl groups and one chlorine substituent creates steric effects that influence the crystal packing efficiency and intermolecular interactions within the solid state [9].

Crystallization Behavior

Trietazine forms crystalline solids under standard conditions, typically appearing as colorless to white crystals when obtained from appropriate recrystallization solvents [8] [11]. The crystallization behavior is influenced by the molecular symmetry and the ability of the triazine ring system to participate in intermolecular hydrogen bonding through the amino substituents [9].

Solubility Profile

Aqueous Solubility (20 ppm at 25°C)

Trietazine exhibits limited aqueous solubility characteristics typical of chlorotriazine herbicides. The compound demonstrates an aqueous solubility of approximately 20 ppm at 25°C [13] [11]. This relatively low water solubility reflects the lipophilic nature of the molecule due to the presence of multiple ethyl substituents and the chlorine atom on the triazine ring [13] [11].

The International Chemical Safety Card for trietazine indicates that the compound has no appreciable solubility in water under standard conditions [11]. This limited aqueous solubility significantly influences the environmental fate and transport behavior of the compound in soil and groundwater systems [5] [13].

Organic Solvent Compatibility

Trietazine demonstrates variable solubility characteristics across different organic solvent systems, with solubility generally increasing with decreasing solvent polarity [14] [15]. The compound shows moderate solubility in polar protic solvents such as methanol and ethanol, which are commonly used for analytical standard preparation [10] [15].

In dimethyl sulfoxide, trietazine exhibits good solubility with concentrations less than 1 mg/mL being readily achievable for analytical applications [15]. The compound demonstrates excellent solubility in acetone, making this solvent particularly useful for extraction and analytical procedures [16] [17].

The octanol-water partition coefficient log P value of 3.34 indicates significant lipophilicity and preferential partitioning into organic phases [11]. This property is consistent with the compound's limited aqueous solubility and its tendency to associate with organic matter in environmental systems [13] [11].

Solubility Profile Data Table

Solvent SystemSolubilityLog P (Octanol/Water)
Water (25°C)20 ppm (estimated) [13] [11]3.34 [11]
Water (20°C)Practically insoluble [11]-
MethanolModerate solubility [10]-
EthanolModerate solubility [10]-
AcetoneGood solubility [16] [17]-
Dimethyl sulfoxide (DMSO)Soluble (<1 mg/mL) [15]-
Petroleum etherLow solubility [18]-
n-PentaneLow solubility [18]-

Spectroscopic Characteristics

Mass Spectrum Analysis

Mass spectrometry represents the primary analytical technique for trietazine identification and quantification in complex matrices. Electron ionization mass spectrometry produces characteristic fragmentation patterns with the molecular ion peak appearing at m/z 229, corresponding to the molecular weight of the compound [3] [19]. The National Institute of Standards and Technology maintains comprehensive mass spectral data for trietazine under NIST MS number 291799 [3].

Gas chromatography-mass spectrometry applications utilize well-established retention indices for trietazine on non-polar stationary phases. The compound exhibits retention indices ranging from 1733 to 1760 on OV-1 and OV-101 columns at various temperature conditions [20]. These retention data provide reliable identification parameters for environmental and analytical applications [16] [20].

Liquid chromatography-mass spectrometry methods have been developed for trietazine analysis in various matrices, with characteristic fragmentation patterns documented for both positive and negative ionization modes [16] [21]. The collision cross section values have been determined for different adduct ions, providing additional identification parameters for high-resolution mass spectrometry applications [6].

Molecular Identification Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization capabilities for trietazine. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the ethyl substituents and the triazine ring protons [22]. Carbon-13 nuclear magnetic resonance spectroscopy enables detailed analysis of the triazine ring carbons and the aliphatic carbon atoms [22].

Nitrogen-15 nuclear magnetic resonance spectroscopy can provide specific information about the different nitrogen environments within the triazine ring system, although the low natural abundance of nitrogen-15 may require isotopic enrichment for routine applications [23]. The multiple nitrogen environments in trietazine make this technique particularly valuable for detailed structural studies [23].

Infrared spectroscopy reveals characteristic absorption bands associated with the triazine ring system and the amino substituents. The technique enables identification of functional groups and provides fingerprint information for compound identification [24]. Ultraviolet-visible spectroscopy shows characteristic absorption maxima that can be utilized for quantitative analysis applications [25].

Raman spectroscopy has been applied to triazine-based compounds for quantitative analysis, providing complementary information to infrared spectroscopy [21]. The technique offers advantages for analysis of compounds in aqueous solutions and can provide structural information about the triazine ring system [21].

Spectroscopic Characteristics Data Table

Analytical TechniqueKey CharacteristicsDetection Applications
Mass Spectrometry (EI)Molecular ion peak at m/z 229 [3] [19]Molecular identification
Gas Chromatography-Mass SpectrometryRetention indices available (OV-1 column) [20]Pesticide residue analysis
Liquid Chromatography-Mass SpectrometryFragmentation patterns documented [16] [21]Environmental monitoring
Nuclear Magnetic Resonance¹H, ¹³C, and ¹⁵N NMR applicable [23] [22]Structural elucidation
Infrared SpectroscopyCharacteristic triazine ring vibrations [24]Functional group identification
Ultraviolet-Visible SpectroscopyUV absorption maxima documented [25]Quantitative analysis
Raman SpectroscopyTriazine ring-specific bands [21]Chemical fingerprinting

The synthesis of trietazine and related triazine derivatives has been extensively studied, with multiple methodologies developed to achieve efficient preparation. The primary synthetic approach involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which serves as the fundamental starting material for triazine chemistry [1] [2].

Traditional Nucleophilic Substitution Methodology

The conventional synthesis of trietazine follows a stepwise substitution pattern where the three chlorine atoms of cyanuric chloride are replaced sequentially under carefully controlled temperature conditions [1] [3]. The first chlorine substitution typically occurs at 0°C, the second at room temperature, and the third requires elevated temperatures of 70-100°C [1] [4]. This temperature-dependent selectivity arises from the decreased reactivity of each successive chlorine atom as electron-donating groups are introduced to the triazine ring [1].

For trietazine specifically, ethylamine and diethylamine are employed as nucleophiles, with the reaction proceeding through intermediate mono- and disubstituted products. The synthesis achieves yields ranging from 60-95% depending on reaction conditions and purification methods [1] [3].

Advanced Synthetic Approaches

Modern synthetic methodologies have introduced significant improvements in efficiency and environmental sustainability. Microwave-assisted synthesis has emerged as a particularly effective approach, enabling rapid reactions at elevated temperatures (150°C) with reaction times reduced to 2.5 minutes [4] [5]. This methodology employs tetrabutylammonium bromide (TBAB) as a phase transfer catalyst and sodium carbonate as base, achieving yields of 75-98% [4].

Sonochemical synthesis represents another green chemistry approach, utilizing ultrasound irradiation to promote reactions in aqueous media at room temperature to 40°C [4] [5]. This method demonstrates excellent yields of 84-96% while significantly reducing organic solvent usage and reaction times to 30-60 minutes [4].

One-Pot Trimerization Strategies

Iron-catalyzed cyclization of aldehydes with ammonium iodide as the sole nitrogen source has been developed for the synthesis of 2,4,6-trisubstituted 1,3,5-triazines [6]. This atom-efficient methodology works under air atmosphere and affords symmetrical and unsymmetrical triazines with yields from 18-72% [6]. The process proceeds through sequential dehydrogenation, condensation, and dehydration steps with high atom economy [7].

Grignard Reaction Pathways

Alternative synthetic routes involve Grignard reactions between cyanuric chloride and phenyl magnesium bromide compounds, providing access to dichlorotriazine intermediates [8]. This approach enables direct incorporation of aryl substituents and has been particularly useful for preparing triazine derivatives with enhanced biological activity [8].

Green Synthesis Protocols

Recent developments have focused on environmentally sustainable methodologies. Phase transfer catalysis using TBAB in organic/aqueous biphasic systems enables reactions at mild temperatures (25-35°C) with yields of 85-99% [4]. These protocols minimize organic solvent usage and facilitate easy product isolation [4].

Structural Derivatives and Metabolites

The structural diversity of triazine derivatives encompasses a wide range of compounds with varying substituent patterns, each exhibiting distinct physicochemical and biological properties.

Trietazine-2-hydroxy (C₉H₁₇N₅O)

Trietazine-2-hydroxy (CAS: 13532-25-7) represents a significant metabolite of trietazine with molecular formula C₉H₁₇N₅O and molecular weight 211.26 g/mol [9] [10] [11]. The IUPAC name is 2-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazin-4-one, indicating hydroxylation at the 2-position of the triazine ring [10].

Structure-Activity Relationships within Triazine Herbicides

The structure-activity relationships (SAR) of triazine herbicides have been extensively studied to understand the molecular basis of their biological activity and to guide the development of improved compounds.

Electronic and Steric Requirements

Quantitative structure-activity relationship (QSAR) studies of triazine herbicides reveal that optimal hydrophobicity and size of substituents are necessary for high herbicidal activity [19] [20] [21]. The Hill-reaction inhibitory activity shows a parabolic relationship to log P (partition coefficient) and steric substituent parameters at the 4,6-dialkylamino positions [20] [21].

Chlorine Substitution Effects

The presence of chlorine at the 6-position is essential for herbicidal activity, as it enables proper binding to the QB site of photosystem II [22] [23] [24]. Replacement of chlorine with alkoxy or amino groups generally decreases activity, emphasizing the importance of the electron-withdrawing halogen for maintaining biological potency [25] [24].

Alkyl Substituent Optimization

The optimal herbicidal activity is achieved when the triazine ring contains one halogen atom and amino groups substituted with alkyl radicals having 4-8 carbon atoms for the two nitrogen groups combined [25]. This finding indicates that the hydrophobic character and size of alkyl substituents critically influence binding affinity and biological activity [25].

Mechanism-Based SAR

Triazine herbicides exert their effects by competing with plastoquinone for binding at the QB site in the D1 subunit of photosystem II [26] [27]. The binding involves hydrogen bonding interactions with amino acid residues, and the specific substituent pattern determines the strength and geometry of these interactions [26].

Chloro-substituted derivatives of model compounds such as the α-methylbenzyl analogue (MBAT) of atrazine demonstrate that addition of chlorines at meta and/or para positions produces marked increases in activity [23]. This structure-activity relationship also applies to alkylaryltriazines, with dichloro derivatives showing superior activity compared to monochloro analogs [23].

Isotopic Variants Including Deuterated Analogues

The development of isotopically labeled triazine derivatives, particularly deuterated analogs, has provided valuable tools for mechanistic studies, metabolic investigations, and potential therapeutic applications.

Deuteration Methodologies

Recent advances in deuteration chemistry have enabled precise incorporation of deuterium into triazine structures at specific positions [17] [28]. Nickel nanocatalyst systems allow regioselective deuteration of azine-containing molecules, including triazines, with high isotopic enrichments (>95%) under mild conditions [17].

The methodology utilizes in-situ generated nickel nanoparticles from air-stable Ni(0) precatalysts under deuterium gas atmosphere [17]. This approach demonstrates broad functional group tolerance and high regioselectivity, making it suitable for complex pharmaceutical compounds containing triazine moieties [17].

Analytical Applications

Deuterated triazine derivatives serve as internal standards in mass spectrometric analyses and enable detailed metabolic studies [29]. The isotopic labeling allows precise tracking of metabolic pathways and quantification of parent compounds and metabolites in biological systems [29].

Nuclear magnetic resonance (NMR) spectroscopy benefits significantly from deuteration, as the isotopic substitution eliminates specific proton signals while maintaining structural integrity [30]. This approach enables detailed structural characterization and mechanistic studies of triazine compounds [30].

Pharmacokinetic Applications

Deuterated pharmaceutical compounds often exhibit improved pharmacokinetic properties due to kinetic isotope effects [16] [31]. The stronger C-D bonds compared to C-H bonds can reduce metabolic degradation rates, potentially leading to enhanced bioavailability and reduced toxicity [16] [31].

For triazine-based compounds, deuteration at metabolically vulnerable positions may improve stability and reduce the formation of toxic metabolites [16]. This approach has shown promise in the development of deuterated drug candidates with superior therapeutic profiles [16] [31].

Synthetic Challenges and Solutions

The synthesis of deuterated triazines requires careful control of reaction conditions to achieve high isotopic incorporation while maintaining chemical yield [17] [28]. Advanced catalytic systems, including rhodium and nickel complexes, enable selective deuteration at specific ring positions [17] [28].

Solid-phase synthesis approaches have been developed for deuterated heterocycles, providing efficient routes to isotopically labeled compounds with minimal purification requirements [32]. These methodologies are particularly valuable for preparing deuterated triazine derivatives for biological studies [32].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

COLOURLESS CRYSTALS.

XLogP3

3.3

Exact Mass

229.1094

Density

1.22 g/cm³

LogP

3.34 (LogP)
3.34

Appearance

Solid powder

Melting Point

101.0 °C
100-101 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O99365GHN

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.009

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1912-26-1

Wikipedia

Trietazine

Use Classification

Agrochemicals -> Herbicides

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4-triethyl-: INACTIVE

Dates

Last modified: 08-15-2023
1: Liang L, Wang X, Sun Y, Ma P, Li X, Piao H, Jiang Y, Song D. Magnetic solid-phase extraction of triazine herbicides from rice using metal-organic framework MIL-101(Cr) functionalized magnetic particles. Talanta. 2018 Mar 1;179:512-519. doi: 10.1016/j.talanta.2017.11.017. Epub 2017 Nov 28. PubMed PMID: 29310269.
2: Wang K, Jiang J, Kang M, Li D, Zang S, Tian S, Zhang H, Yu A, Zhang Z. Magnetical hollow fiber bar collection of extract in homogenous ionic liquid microextraction of triazine herbicides in water samples. Anal Bioanal Chem. 2017 Apr;409(10):2569-2579. doi: 10.1007/s00216-017-0201-5. Epub 2017 Jan 23. PubMed PMID: 28116492.
3: Aşır S, Derazshamshir A, Yılmaz F, Denizli A. Triazine herbicide imprinted monolithic column for capillary electrochromatography. Electrophoresis. 2015 Dec;36(23):2888-95. doi: 10.1002/elps.201500232. Epub 2015 Oct 26. PubMed PMID: 26250449.
4: Gao S, You J, Zheng X, Wang Y, Ren R, Zhang R, Bai Y, Zhang H. Determination of phenylurea and triazine herbicides in milk by microwave assisted ionic liquid microextraction high-performance liquid chromatography. Talanta. 2010 Sep 15;82(4):1371-7. doi: 10.1016/j.talanta.2010.07.002. Epub 2010 Aug 8. PubMed PMID: 20801343.
5: Singh G, Wright D. In vitro studies on the effects of herbicides on the growth of rhizobia. Lett Appl Microbiol. 2002;35(1):12-6. PubMed PMID: 12081542.

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